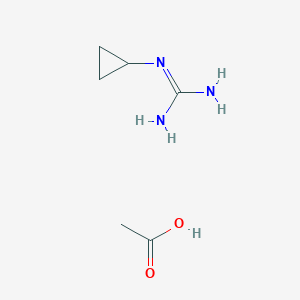![molecular formula C14H20ClNO3 B3060030 3-[3-(4-Morpholinyl)propoxy]benzaldehyde hydrochloride CAS No. 1609402-72-3](/img/structure/B3060030.png)
3-[3-(4-Morpholinyl)propoxy]benzaldehyde hydrochloride
Overview
Description
3-[3-(4-Morpholinyl)propoxy]benzaldehyde hydrochloride: is an organic compound that belongs to the class of benzaldehydes It is characterized by the presence of a morpholine ring attached to a benzaldehyde moiety through a propoxy linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-Morpholinyl)propoxy]benzaldehyde hydrochloride typically involves the following steps:
-
Formation of 3-(4-Morpholinyl)propoxybenzene
Starting Materials: 3-hydroxybenzaldehyde, 4-morpholinepropyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C).
Procedure: 3-hydroxybenzaldehyde is reacted with 4-morpholinepropyl chloride in the presence of potassium carbonate to form 3-(4-morpholinyl)propoxybenzene.
-
Oxidation to 3-[3-(4-Morpholinyl)propoxy]benzaldehyde
Starting Materials: 3-(4-Morpholinyl)propoxybenzene.
Reaction Conditions: The oxidation is typically carried out using an oxidizing agent such as pyridinium chlorochromate (PCC) in dichloromethane (DCM) at room temperature.
Procedure: 3-(4-Morpholinyl)propoxybenzene is oxidized to 3-[3-(4-Morpholinyl)propoxy]benzaldehyde.
-
Formation of Hydrochloride Salt
Starting Materials: 3-[3-(4-Morpholinyl)propoxy]benzaldehyde.
Reaction Conditions: The hydrochloride salt is formed by reacting the aldehyde with hydrochloric acid in an appropriate solvent such as ethanol.
Procedure: 3-[3-(4-Morpholinyl)propoxy]benzaldehyde is dissolved in ethanol, and hydrochloric acid is added to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The aldehyde group in 3-[3-(4-Morpholinyl)propoxy]benzaldehyde hydrochloride can be oxidized to form the corresponding carboxylic acid.
Reagents: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Conditions: Typically carried out in aqueous or organic solvents at room temperature or under reflux.
-
Reduction: : The aldehyde group can be reduced to form the corresponding alcohol.
Reagents: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Conditions: Typically carried out in anhydrous solvents at low temperatures.
-
Substitution: : The morpholine ring can undergo substitution reactions with various electrophiles.
Reagents: Electrophiles such as alkyl halides or acyl chlorides.
Conditions: Typically carried out in the presence of a base in an aprotic solvent.
Major Products
Oxidation: 3-[3-(4-Morpholinyl)propoxy]benzoic acid.
Reduction: 3-[3-(4-Morpholinyl)propoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
Intermediate in Organic Synthesis: 3-[3-(4-Morpholinyl)propoxy]benzaldehyde hydrochloride is used as an intermediate in the synthesis of more complex organic molecules.
Building Block: It serves as a building block for the synthesis of various heterocyclic compounds.
Biology
Biological Probes: The compound is used in the development of biological probes for studying enzyme activities and receptor-ligand interactions.
Medicine
Pharmaceutical Research: It is investigated for its potential therapeutic properties, including its use as a precursor for the synthesis of pharmacologically active compounds.
Industry
Chemical Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-[3-(4-Morpholinyl)propoxy]benzaldehyde hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The morpholine ring can form hydrogen bonds and other interactions with target proteins, influencing their activity. The aldehyde group can undergo reactions with nucleophiles, leading to the formation of covalent adducts.
Comparison with Similar Compounds
Similar Compounds
3-[3-(4-Piperidinyl)propoxy]benzaldehyde hydrochloride: Similar structure but with a piperidine ring instead of a morpholine ring.
3-[3-(4-Pyrrolidinyl)propoxy]benzaldehyde hydrochloride: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
3-[3-(4-Azepanyl)propoxy]benzaldehyde hydrochloride: Similar structure but with an azepane ring instead of a morpholine ring.
Uniqueness
Morpholine Ring: The presence of the morpholine ring in 3-[3-(4-Morpholinyl)propoxy]benzaldehyde hydrochloride imparts unique chemical and biological properties compared to its analogs with different heterocyclic rings.
Reactivity: The morpholine ring can participate in specific interactions and reactions that are distinct from those of piperidine, pyrrolidine, or azepane rings.
Properties
IUPAC Name |
3-(3-morpholin-4-ylpropoxy)benzaldehyde;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3.ClH/c16-12-13-3-1-4-14(11-13)18-8-2-5-15-6-9-17-10-7-15;/h1,3-4,11-12H,2,5-10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMOFUQGJROKOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCOC2=CC=CC(=C2)C=O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609402-72-3 | |
| Record name | Benzaldehyde, 3-[3-(4-morpholinyl)propoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609402-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


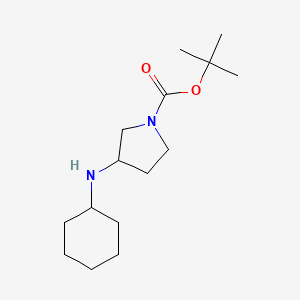
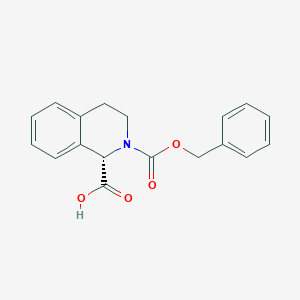

![Tert-butyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B3059953.png)
![3-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride](/img/structure/B3059954.png)
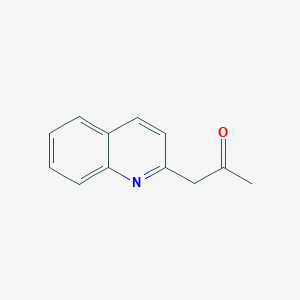
![Ethanone, 1-[7-(heptyloxy)-3,4-dihydro-4,4-dimethyl-1,1-dioxido-2H-1-benzothiopyran-6-yl]-](/img/structure/B3059957.png)
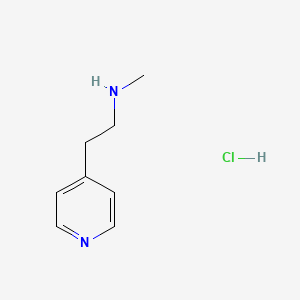

![(Spiro[2.5]oct-1-ylmethyl)amine hydrochloride](/img/structure/B3059962.png)
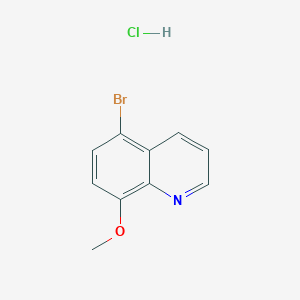
![[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]amine trifluoroacetate](/img/structure/B3059966.png)
